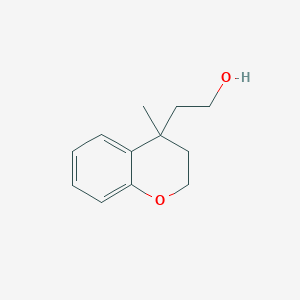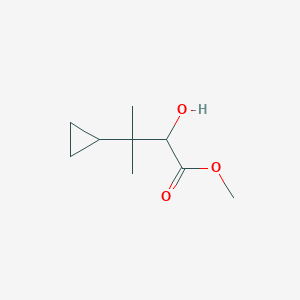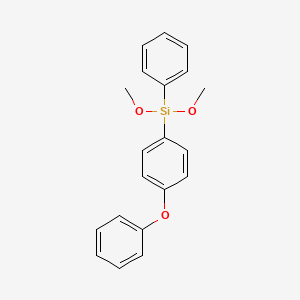
Dimethoxy(4-phenoxyphenyl)(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C20H20O3Si It is characterized by the presence of a phenyl group, a 4-phenoxyphenyl group, and two methoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with 4-phenoxyphenylmagnesium bromide, followed by methanolysis to introduce the methoxy groups. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Dimethoxy(4-phenoxyphenyl)(phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Dimethoxy(4-phenoxyphenyl)(phenyl)silane exerts its effects depends on its application. In chemical reactions, the silicon atom acts as a central point for various transformations, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with cellular components, influencing processes such as cell adhesion and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups.
Diphenyldimethoxysilane: Contains two phenyl groups instead of a phenyl and a 4-phenoxyphenyl group.
Tetramethoxysilane: Contains four methoxy groups without any phenyl groups.
Uniqueness
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is unique due to the presence of both a phenyl and a 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules or materials .
Propriétés
Formule moléculaire |
C20H20O3Si |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
dimethoxy-(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C20H20O3Si/c1-21-24(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)23-17-9-5-3-6-10-17/h3-16H,1-2H3 |
Clé InChI |
JXCJVGOUQAUTOH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
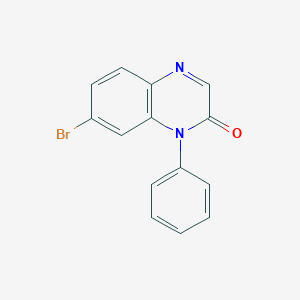


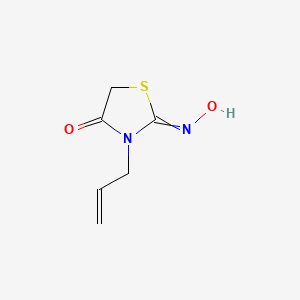
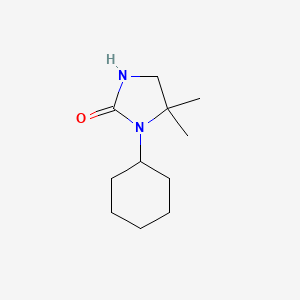
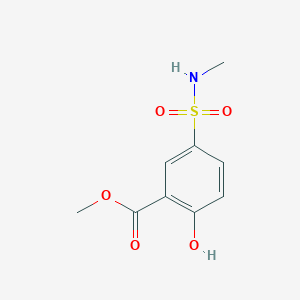
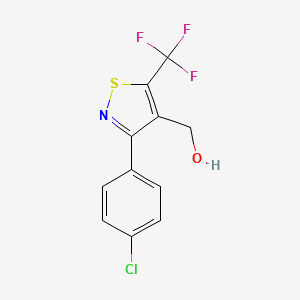
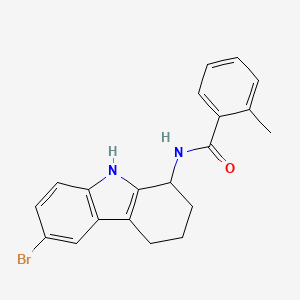
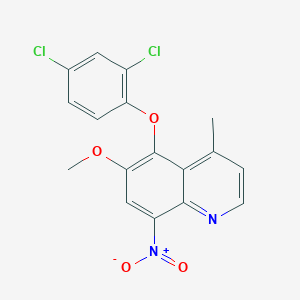
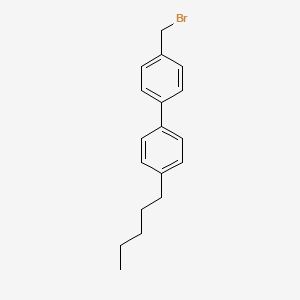
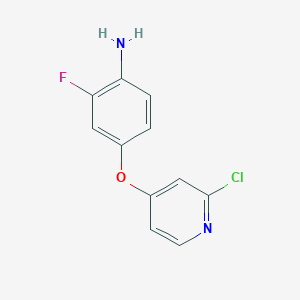
![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)
